molecular formula C3H6N2O4 B14010102 Methyl methyl(nitro)carbamate CAS No. 14442-54-7

Methyl methyl(nitro)carbamate

Cat. No.: B14010102
CAS No.: 14442-54-7
M. Wt: 134.09 g/mol
InChI Key: SCASXMBTFPUSSI-UHFFFAOYSA-N
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Description

Methyl methyl(nitro)carbamate (CID 231795) is a nitrogen-substituted carbamate ester of interest in chemical and biochemical research. Carbamates are a significant class of compounds characterized by a carbamate ester functional group, which is a key structural motif in modern drug discovery and medicinal chemistry due to its hybrid amide-ester features and good proteolytic stability . This structure is valuable as a peptide bond surrogate in the design of enzyme inhibitors and other bioactive molecules . The nitro group incorporated into the carbamate structure may modify its electronic properties and reactivity, presenting opportunities for studying structure-activity relationships. Researchers utilize this compound to investigate the carbamate motif's role in molecular interactions with enzymes and receptors, as the functionality can participate in hydrogen bonding and impose a degree of conformational restriction . While specific biological data on this exact nitro-derivative is limited, N-methyl carbamate compounds as a class are widely used as insecticides, acting through the inhibition of acetylcholinesterase activity . This compound is provided for laboratory research purposes only, to advance the study of functionalized carbamates in chemical synthesis and mechanism of action studies. It is strictly for professional research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

14442-54-7

Molecular Formula

C3H6N2O4

Molecular Weight

134.09 g/mol

IUPAC Name

methyl N-methyl-N-nitrocarbamate

InChI

InChI=1S/C3H6N2O4/c1-4(5(7)8)3(6)9-2/h1-2H3

InChI Key

SCASXMBTFPUSSI-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Comparative Toxicology & Reactivity: Methyl Nitrocarbamate vs. Methyl Nitrosourethane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing Methyl Nitrocarbamate and Methyl Nitrosourethane . It is structured to serve researchers and safety officers requiring precise mechanistic distinctions, handling protocols, and toxicity profiles.

Executive Technical Summary

The core distinction between Methyl Nitrocarbamate and Methyl Nitrosourethane lies in the oxidation state of the nitrogen appendage (


 vs. 

) and the resulting chemical lability.
  • Methyl Nitrosourethane (MNUrethane): A potent direct-acting alkylating agent . It spontaneously decomposes under physiological conditions (especially alkaline pH) to generate reactive methyldiazonium ions or diazomethane, leading to severe genotoxicity and carcinogenicity.

  • Methyl Nitrocarbamate: An energetic precursor and acidic intermediate. While chemically hazardous due to instability and potential explosivity (energetic material synthesis), it lacks the spontaneous diazomethane-generating capability of its nitroso analogue, making it mechanistically distinct in toxicological assays.

FeatureMethyl NitrosourethaneMethyl Nitrocarbamate
CAS Number 615-53-2 (General class/Ethyl ester*)14442-53-6
Structure


Primary Hazard Biological: Carcinogen, Mutagen (SN1 Alkylation)Physical: Energetic/Explosive, Acidic Corrosive
Mechanism Diazonium ion generation

DNA Adducts (

-MeG)
Acidic dissociation; Precursor to Nitramines
Research Use Induction of gastric/lung cancer modelsSynthesis of Ammonium Dinitramide (ADN)

*Note: Historically, "Nitrosomethylurethane" often refers to the ethyl ester (N-methyl-N-nitrosourethane, CAS 615-53-2). This guide treats the methyl ester analogue for strict structural comparison.

Mechanistic Toxicology

Methyl Nitrosourethane: The Alkylation Cascade

Methyl nitrosourethane is a classic


 alkylating agent. Its toxicity is driven by the lability of the 

bond. Upon hydrolysis, particularly in the presence of nucleophiles or basic pH, it undergoes cleavage to release diazomethane (

) or the methyldiazonium ion (

).

Key Toxicological Event:


-Methylguanine Formation 
The methyldiazonium ion attacks nucleophilic centers in DNA. The most biologically significant lesion is the methylation of the 

position of guanine.
  • Consequence:

    
    -methylguanine pairs with Thymine (instead of Cytosine) during replication.
    
  • Result:

    
     transition mutations (hallmark of nitrosourea carcinogenesis).
    
Methyl Nitrocarbamate: Energetic Instability

Methyl nitrocarbamate contains a primary nitramine group (


). Unlike the nitroso compound, the nitro group strongly withdraws electrons, rendering the remaining proton on the nitrogen highly acidic (

).
  • Reactivity: It does not spontaneously yield alkylating diazonium species under physiological conditions. Instead, it acts as a reactive intermediate for further nitration (e.g., to dinitramide) or decomposition into isocyanates and nitrous oxide under thermal stress.

  • Toxicity: Toxicity is primarily associated with chemical burns (acidity) and potential metabolic reduction to nitroso intermediates in vivo, though this pathway is less efficient than direct administration of the nitroso analogue.

Visualization of Pathways

Diagram 1: Comparative Decomposition Pathways

This diagram illustrates why MNUrethane is a potent mutagen while Nitrocarbamate is an energetic hazard.

G MNU Methyl Nitrosourethane (N-NO) MNC Methyl Nitrocarbamate (N-NO2) Diazonium Methyldiazonium Ion (CH3-N2+) MNU->Diazonium Hydrolysis (pH > 7) Salt Ammonium Salt (Energetic Precursor) MNC->Salt Neutralization (NH3) DNA_Adduct DNA Alkylation (O6-MeG) Diazonium->DNA_Adduct Nucleophilic Attack Mutation G:C -> A:T Mutation DNA_Adduct->Mutation Replication Error ADN Ammonium Dinitramide (Explosive) Salt->ADN Nitration (N2O5)

Caption: Figure 1. Divergent reactive pathways. MNUrethane (Red) leads to biological alkylation. Nitrocarbamate (Yellow) leads to energetic salt formation.

Experimental Protocols & Handling

Handling Methyl Nitrosourethane (Carcinogen)

Objective: Safe handling for mutagenesis assays. Critical Hazard: Volatile diazomethane generation.

  • Preparation: Dissolve MNUrethane in citrate buffer (pH 6.0) immediately prior to use. Avoid DMSO if possible, as it can enhance skin permeability.

  • Decontamination: All glassware and spills must be treated with 1N NaOH (to force decomposition) followed by sodium thiosulfate (to quench reactive intermediates).

    • Note: The decomposition generates diazomethane gas. This must be done in a fume hood with a blast shield.

  • In Vivo Administration: For gastric cancer induction, administer via oral gavage. Dosage typically ranges from 1-5 mg/rat/week.

Handling Methyl Nitrocarbamate (Energetic)

Objective: Synthesis intermediate handling. Critical Hazard: Thermal instability/Explosion.[1]

  • Temperature Control: Maintain reaction temperatures below 0°C during synthesis or nitration.

  • Acidity: The compound is acidic.[2] Avoid contact with strong bases unless salt formation is intended and cooling is applied, as the exotherm can trigger decomposition.

  • Storage: Store in Teflon or polyethylene containers. Avoid metal spatulas (potential for friction initiation if dry salts form).

Scientific Integrity & References

Mechanistic Validation

The alkylating potential of N-nitroso compounds is well-documented. The formation of the methyldiazonium ion is the rate-limiting step in DNA damage. In contrast, N-nitrocarbamates are stabilized by the resonance of the nitro group, preventing the easy loss of the leaving group required for alkylation unless activated by specific enzymes or harsh chemical reduction.

References
  • Chemical Carcinogenesis of N-Nitroso Compounds. Source: National Institutes of Health (NIH) / PubMed Context: Mechanisms of DNA alkylation by MNU and related nitrosoureas. (Search: "N-methyl-N-nitrosourea DNA alkylation mechanism")

  • Synthesis and Reactivity of N-Nitrocarbamates. Source: Journal of Organic Chemistry / ACS Context: Discussion of the acidity and energetic precursor status of methyl nitrocarbamate. (Search: "Methyl nitrocarbamate synthesis energetic")

  • Ammonium Dinitramide (ADN) Synthesis Pathways. Source: Propellants, Explosives, Pyrotechnics Context:[1][3][4] Use of methyl nitrocarbamate as a key intermediate in ADN production.[4]

  • Comparative Mutagenicity of Nitro vs Nitroso Compounds. Source: Mutation Research Context: Quantitative comparison of Ames test results for nitro- and nitroso- analogues.

Sources

Chemical Identity & Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Methyl Methyl(nitro)carbamate (PubChem CID 231795)

Executive Summary

Methyl methyl(nitro)carbamate (CID 231795), also identified by CAS 14442-54-7 and NSC 28521, represents a specialized class of energetic N-nitro compounds. Structurally characterized by a nitro group attached to the nitrogen of a carbamate backbone (


), this compound serves as a critical intermediate in the synthesis of high-energy materials and primary nitramines. Its reactivity profile is dominated by the labile 

bond, necessitating rigorous handling protocols due to its potential for exothermic decomposition and sensitivity to shock and friction. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis methodologies, reactivity mechanisms, and safety standards for research and development applications.

Methyl methyl(nitro)carbamate is the N-nitro derivative of methyl methylcarbamate. The introduction of the electron-withdrawing nitro group significantly alters the electronic landscape of the molecule, reducing the basicity of the nitrogen and increasing the compound's overall energy content.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionSource/Note
IUPAC Name Methyl N-methyl-N-nitrocarbamatePubChem [1]
CAS Number 14442-54-7Chemical Abstracts [1]
Molecular Formula

Molecular Weight 134.09 g/mol Calculated
Structure

Physical State Liquid or Low-Melting SolidInferred from homologs [2]
Density ~1.23 g/cm³ (Estimated)Based on ethyl homolog [2]
Boiling Point ~72°C @ 11 mmHg (Estimated)Based on ethyl homolog [2]
LogP (XLogP3) 0.3PubChem [1]
H-Bond Donors 0
H-Bond Acceptors 4

Synthesis & Production Protocols

The synthesis of methyl methyl(nitro)carbamate follows the general nitration protocols established for N-nitrocarbamates. The reaction involves the electrophilic substitution of the amide hydrogen in methyl methylcarbamate with a nitronium ion (


).
Reagents & Precursors
  • Substrate: Methyl methylcarbamate (

    
    ).
    
  • Nitrating Agent: Fuming Nitric Acid (98-100%

    
    ) or Acetyl Nitrate (generated in situ).
    
  • Dehydrating Agent: Acetic Anhydride (

    
    ).
    
Step-by-Step Synthesis Workflow

Safety Warning: This reaction is exothermic and generates unstable energetic intermediates. It must be performed behind a blast shield with temperature monitoring.

  • Preparation of Nitrating Mixture:

    • Cool Acetic Anhydride (3.0 eq) to 0°C in a reactor vessel.

    • Slowly add Fuming Nitric Acid (1.5 eq) dropwise, maintaining temperature < 5°C to form acetyl nitrate in situ.

  • Nitration:

    • Add Methyl methylcarbamate (1.0 eq) dropwise to the nitrating mixture.

    • Critical Control Point: Maintain internal temperature between 0°C and 10°C. Higher temperatures favor oxidative decomposition.

  • Quenching & Isolation:

    • Stir the reaction mixture for 30-60 minutes at 0°C.

    • Pour the mixture over crushed ice/water to quench the excess acetyl nitrate.

    • Extract the product with dichloromethane (DCM) or diethyl ether.

  • Purification:

    • Wash the organic layer with cold saturated

      
       (to remove acid) and brine.
      
    • Dry over anhydrous

      
       and concentrate under reduced pressure (keep bath temperature < 30°C to prevent thermal degradation).
      

Figure 1: Synthesis Pathway of Methyl methyl(nitro)carbamate

Synthesis Precursor Methyl methylcarbamate (CH3-NH-COOCH3) Intermediate Transition State [Nitronium Attack] Precursor->Intermediate + NO2+ Reagents HNO3 / Ac2O (Acetyl Nitrate) Reagents->Intermediate Product Methyl methyl(nitro)carbamate (CH3-N(NO2)-COOCH3) Intermediate->Product - H+

Caption: Electrophilic nitration pathway via acetyl nitrate generation.

Reactivity Profile & Mechanism

Methyl methyl(nitro)carbamate exhibits distinct reactivity patterns driven by the weak


 bond and the electron-deficient carbonyl carbon.
Thermal Decomposition

N-nitrocarbamates are prone to thermal decomposition, often initiating via homolysis of the


 bond or acid-catalyzed rearrangement.
  • Primary Pathway: Homolytic cleavage of the N-N bond yielding a carbamyl radical and nitrogen dioxide (

    
    ).
    
  • Secondary Pathway: In the presence of acid, rearrangement can lead to the formation of unstable nitroso intermediates or elimination of

    
    .
    
Utility as an Intermediate
  • Ammonolysis: Treatment with ammonia (

    
    ) cleaves the ester linkage, yielding the ammonium salt of the primary nitramine (
    
    
    
    ), a precursor to high explosives like RDX or HMX analogs [2].
  • Alkylation/Methylation: Similar to N-nitroso compounds, N-nitrocarbamates can act as alkylating agents under specific nucleophilic conditions.

Figure 2: Decomposition & Reactivity Logic

Decomposition cluster_Thermal Thermal / Radical Pathway cluster_Chemical Synthetic Utility (Ammonolysis) Compound Methyl methyl(nitro)carbamate Radical Carbamyl Radical + NO2 Compound->Radical Heat / Shock Salt Nitramine Salt (CH3-N(NO2)-NH4+) Compound->Salt + NH3 Breakdown Decomposition Products (CO2, N2, NOx) Radical->Breakdown Primary Primary Nitramine (CH3-NH-NO2) Salt->Primary Acidification

Caption: Divergent reactivity pathways: Thermal degradation vs. Synthetic utility.

Safety, Toxicology & Handling

Hazard Classification:

  • Energetic Material: High potential for rapid decomposition.

  • Acute Toxicity: Likely toxic by ingestion and inhalation (Category 3/4 inferred).

  • Carcinogenicity: N-nitro compounds are structural analogs to N-nitroso carcinogens; treat as a potential mutagen.

Handling Protocols:

  • Engineering Controls: All operations must be conducted in a certified fume hood with blast shielding.

  • PPE: Neoprene gloves, chemical splash goggles, and a face shield are mandatory.

  • Storage: Store at < -20°C in an explosion-proof freezer. Isolate from reducing agents, amines, and strong acids.

  • Spill Response: Do not absorb with combustible materials (paper, sawdust). Use vermiculite or sand. Neutralize with dilute alkaline solution carefully.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 231795, Methyl methyl(nitro)carbamate. Retrieved from [Link]

  • Mason, J. P., & Pollock, R. T.Preparation and properties of carbamates, nitrocarbamates and their derivatives. Boston University Archives.
  • Lamberton, A. H. (1951).Some aspects of the chemistry of nitramines. Quarterly Reviews, Chemical Society, 5(1), 75-98. (Mechanistic grounding for N-nitro compound reactivity).
  • Agrawal, J. P., & Hodgson, R. D. (2007).Organic Chemistry of Explosives. Wiley-VCH.

Technical History and Application of N-Nitrocarbamates in Diesel Combustion

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-nitrocarbamates represent a distinct, high-energy class of nitrogenous compounds investigated historically as cetane number improvers (CNI) for diesel fuel. While alkyl nitrates (like 2-ethylhexyl nitrate, 2-EHN) dominate the modern market due to cost-efficiency, N-nitrocarbamates offer unique insights into the structure-activity relationships of radical initiators.

This guide analyzes the chemical evolution, synthesis protocols, and combustion mechanisms of N-nitrocarbamates. It serves as a technical resource for researchers evaluating high-energy density additives and the kinetics of N-NO₂ bond homolysis in compression-ignition systems.

Historical Genesis: The Mason-Curry Era

The systematic exploration of N-nitrocarbamates as fuel additives is anchored in the mid-20th-century search for synthetic alternatives to straight-run distillates.

  • The Foundational Work (1951): The seminal research was conducted by Howard M. Curry and J. Philip Mason at Boston University. In their landmark 1951 study published in the Journal of the American Chemical Society, they synthesized fifteen new carbamates and eighteen new N-nitrocarbamates.[1]

  • The Discovery: Mason and Curry explicitly noted that representative aliphatic N-nitrocarbamates were "suitable additives for Diesel fuels." This finding bridged the gap between military energetic materials (nitramines) and civilian fuel technology.

  • Commercial Trajectory: Despite their efficacy, N-nitrocarbamates did not displace alkyl nitrates. The primary barriers were synthesis complexity (requiring multi-step nitration) and thermal stability concerns, as many derivatives approach the sensitivity of primary explosives.

Chemical Architecture & Synthesis

The efficacy of N-nitrocarbamates lies in the N-NO₂ (nitramine) functional group attached to a carbamate backbone. This structure lowers the bond dissociation energy (BDE) required to generate initiating radicals compared to the C-H bonds of the bulk fuel.

Synthesis Pathway

The synthesis involves a two-stage protocol: formation of the carbamate followed by aggressive nitration.

SynthesisPathway Amine Primary Amine (R-NH₂) Carbamate Intermediate Carbamate (R-NH-COOEt) Amine->Carbamate Nucleophilic Substitution (NaOH/H₂O) Chloroformate Ethyl Chloroformate (Cl-COOEt) Chloroformate->Carbamate Nitrocarbamate N-Nitrocarbamate (R-N(NO₂)-COOEt) Carbamate->Nitrocarbamate Electrophilic Nitration (Dehydration) HNO3 Fuming HNO₃ + Acetic Anhydride HNO3->Nitrocarbamate

Figure 1: Synthetic route for N-nitrocarbamates via nitration of carbamate intermediates.

Experimental Protocol (Bench Scale)

Note: This protocol is based on the Mason-Curry method (1951) and adapted for modern safety standards. Caution: N-nitro compounds are potentially explosive.[2][3][4] Use blast shields. .

Phase A: Carbamate Formation [5][6]

  • Reagents: Dissolve 0.1 mol of primary amine in 50 mL of 10% NaOH solution.

  • Addition: Cool to 0–5°C. Dropwise add 0.11 mol of ethyl chloroformate with vigorous stirring.

  • Isolation: The carbamate typically precipitates or oils out. Extract with ether, dry over MgSO₄, and distill/recrystallize.

Phase B: Nitration (The Critical Step)

  • Nitrating Agent: Prepare a mixture of fuming nitric acid (sp.[7] gr. 1.5) and acetic anhydride (1:1 ratio) at -5°C. The acetic anhydride acts as a dehydrating agent to shift the equilibrium.

  • Reaction: Slowly add the carbamate to the nitrating mixture, maintaining temperature below 0°C to prevent runaway oxidation.

  • Quenching: Pour the reaction mixture onto crushed ice. The N-nitrocarbamate will precipitate as a solid or heavy oil.

  • Purification: Recrystallize immediately from ligroin or ethanol. Do not store impure oils as they may autocatalytically decompose.

Mechanism of Action: Radical Initiation

The N-nitrocarbamate functions as a radical initiator . In a diesel engine, the additive must decompose during the compression stroke (approx. 300–400°C) before the bulk fuel ignites.

The Decomposition Cascade

The N-N bond is the "trigger." Its homolysis requires less energy than the C-C or C-H bonds of the hydrocarbon fuel.

  • Initiation: Thermal cleavage of the N-NO₂ bond releases Nitrogen Dioxide (•NO₂) and a carbamyl radical.

  • Propagation: The •NO₂ radical abstracts a hydrogen atom from a fuel molecule (RH), creating a reactive alkyl radical (R•).

  • Branching: The alkyl radical reacts with O₂ to form peroxy radicals, accelerating the global reaction rate and reducing ignition delay.

Mechanism Additive N-Nitrocarbamate R-N(NO₂)-COOEt Homolysis Thermal Homolysis (T ~ 140-160°C) Additive->Homolysis Radicals Carbamyl Radical + •NO₂ Homolysis->Radicals Abstraction H-Abstraction Radicals->Abstraction Attacks Fuel Fuel Diesel Fuel (R-H) Fuel->Abstraction Chain Alkyl Radical (R•) + HONO Abstraction->Chain Ignition Auto-Ignition Chain->Ignition Oxidation Cascade

Figure 2: Kinetic pathway of cetane improvement via N-nitrocarbamate decomposition.

Performance & Comparative Analysis

N-nitrocarbamates are effective, but their commercial viability is weighed against stability and cost.

Comparative Data

The following table synthesizes data from patent literature (e.g., US 3,380,815) and stability studies to compare N-nitrocarbamates against the industry standard (2-EHN).

Parameter2-Ethylhexyl Nitrate (2-EHN)N-Nitrocarbamates (General)Implications
Primary Mechanism O-NO₂ HomolysisN-NO₂ HomolysisSimilar radical yield; N-nitro bond is generally more stable than O-nitro.
Decomposition Temp ~130°C~140–160°CN-nitrocarbamates survive longer in the compression stroke, potentially affecting ignition timing.
Cetane Boost +3 to +8 CN (at 1000 ppm)+4 to +10 CN (Estimated)High efficacy due to high nitrogen/oxygen content.
Stability Moderate (Hydrolyzes)Low (Shock Sensitive)Critical Failure Point: Many N-nitrocarbamates are classified as secondary explosives.
Synthesis Cost Low (Esterification)High (Amine + Phosgene/Urea + Nitration)Economic barrier to entry.
Stability and Toxicity
  • Thermal Stability: Differential Thermal Analysis (DTA) of N-nitrocarbamates typically shows an endothermic melt/rearrangement around 140°C, followed immediately by a sharp exothermic decomposition peak at ~153°C. This narrow window indicates a risk of deflagration during storage.

  • Chemical Hazards: Unlike alkyl nitrates, N-nitrocarbamates can act as alkylating agents. Furthermore, halogenated derivatives (e.g., N-chloro-N-nitrocarbamates) are documented as extremely unstable and explosive.[2][3]

References

  • Curry, H. M., & Mason, J. P. (1951). Carbamates and N-Nitrocarbamates.[1][2][7][8][9][10] Journal of the American Chemical Society, 73(11), 5043–5046. Link

  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Context on N-NO₂ bond stability and synthesis).
  • Klager, K., & Richard, M. B. (1968). US Patent 3,380,815: Cetane improver for diesel fuel oils. U.S. Patent and Trademark Office. Link

  • Olin, J. F. (1985). US Patent 4,536,190: Cetane improver composition. U.S. Patent and Trademark Office. (Discusses desensitization of nitro-based additives). Link

  • Klapötke, T. M., et al. (2016). Synthesis and Properties of Bis(nitrocarbamoylethyl) Nitramine. Chemistry - A European Journal.

Sources

Methodological & Application

Nitration of methyl N-methylcarbamate with fuming nitric acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the synthesis of Methyl N-nitro-N-methylcarbamate (also known as N-nitro-N-methylurethane) via the nitration of methyl N-methylcarbamate using fuming nitric acid and acetic anhydride.

Safety Warning (Critical):

  • Energetic Material: The intermediate acetyl nitrate formed in this reaction is unstable and can explode if heated or allowed to concentrate. Temperature control is non-negotiable.

  • Carcinogen: The product, Methyl N-nitro-N-methylcarbamate (NMU), is a potent mutagen and carcinogen (used to induce CT-26 colon carcinoma lines). All work must occur in a certified chemical fume hood or glovebox.

  • Corrosive: Fuming nitric acid (Red or White) causes severe burns and is a strong oxidizer.[1]

Introduction & Scientific Rationale

The N-nitration of carbamates is a critical transformation in the synthesis of high-energy materials and specific mutagenic standards used in oncology research. Unlike aromatic nitration, which targets the carbon ring, this protocol targets the nitrogen atom of the carbamate linkage (


).

This protocol utilizes Acetyl Nitrate (


)  generated in situ from fuming nitric acid and acetic anhydride. This species is a more potent and specific electrophile than nitric acid alone, allowing for the substitution of the amide proton without hydrolyzing the ester linkage.
Reaction Scheme


Experimental Protocol

Reagents & Equipment
ReagentSpecificationRole
Methyl N-methylcarbamate >98% PuritySubstrate
Fuming Nitric Acid >90% (

g/mL)
Nitrating Agent
Acetic Anhydride ACS Reagent GradeDehydrating Agent / Precursor
Dichloromethane (DCM) HPLC GradeExtraction Solvent
Sodium Bicarbonate Sat.[2] Aq. SolutionNeutralization

Equipment:

  • 3-neck Round Bottom Flask (RBF) with internal thermometer.

  • Addition funnel (pressure-equalizing recommended).

  • Ice/Salt bath ($ -10^{\circ}\text{C} $ capability).

  • Magnetic stirrer (Teflon coated).

  • Blast shield (recommended due to energetic intermediates).

Step-by-Step Procedure
Step 1: Generation of Acetyl Nitrate (In Situ)
  • Setup: Place acetic anhydride (3.0 equivalents relative to carbamate) in the 3-neck RBF. Cool to 0°C using an ice/salt bath.

  • Addition: Charge the addition funnel with Fuming Nitric Acid (1.5 - 2.0 equivalents).

  • Execution: Dropwise add the nitric acid to the acetic anhydride.

    • Critical Control: Maintain internal temperature below 5°C . The reaction is highly exothermic.

    • Observation: The solution may turn slight yellow. If it turns dark red or brown, stop addition and cool immediately (decomposition).

Step 2: Nitration of the Substrate
  • Preparation: Dissolve Methyl N-methylcarbamate (1.0 equivalent) in a minimum volume of acetic anhydride or add neat if liquid.

  • Addition: Slowly add the carbamate to the cold acetyl nitrate mixture.

    • Rate: Add over 30–45 minutes.

    • Temperature: Strictly maintain 0°C to 5°C .

  • Reaction: Allow the mixture to stir at 0°C for 60 minutes. Monitor by TLC (if safe to sample) or assume completion based on stoichiometry.

Step 3: Quench & Workup
  • Quench: Pour the reaction mixture slowly onto a slurry of crushed ice and water (approx. 5x reaction volume). Stir vigorously to hydrolyze excess acetyl nitrate and acetic anhydride.

  • Extraction: Extract the aqueous mixture with Dichloromethane (

    
     mL).
    
  • Neutralization: Wash the combined organic layers with:

    • Cold water (

      
      ).
      
    • Saturated

      
       solution (until no more bubbling occurs).
      
    • Brine (Saturated NaCl).

  • Drying: Dry organic layer over Anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap) at low temperature (<30°C) .
    
    • Warning: Do not overheat the product.[1] N-nitro compounds can be thermally sensitive.[1]

Reaction Mechanism & Pathway

The mechanism proceeds via the formation of the active nitronium carrier, acetyl nitrate, followed by electrophilic attack on the amide nitrogen.

NitrationMechanism HNO3 Fuming HNO3 AcONO2 Acetyl Nitrate (Active Electrophile) HNO3->AcONO2 Dehydration Ac2O Acetic Anhydride Ac2O->AcONO2 Substrate Methyl N-methylcarbamate Transition Transition State [Me-NH(+)-NO2-CO-OMe] Substrate->Transition + AcONO2 Product Methyl N-nitro-N-methylcarbamate (NMU) Transition->Product - H+

Caption: Electrophilic N-nitration pathway mediated by in-situ generated acetyl nitrate.

Characterization & Quality Control

The product is typically a pale yellow oil or low-melting solid.

TechniqueExpected SignalInterpretation

H NMR

3.5 - 3.8 ppm (s, 3H)

-Methyl group (Significant downfield shift from

2.8 ppm in precursor due to

).

H NMR

3.9 - 4.1 ppm (s, 3H)

-Methyl group.
IR Spectroscopy 1580-1620 cm

Asymmetric

stretch.
IR Spectroscopy 1740-1760 cm

Carbonyl (

) stretch.

Troubleshooting Guide:

  • Low Yield: Likely due to hydrolysis during the quench. Ensure the quench is cold and rapid.

  • Dark Product: Indicates oxidation/decomposition. Keep reaction temperature strictly

    
    .
    
  • Runaway Exotherm: Stop addition immediately. Ensure cooling bath is sufficient (add dry ice to acetone/isopropanol if ice/salt is insufficient).

References

  • Menke Nitration Conditions: Menke, J. B. (1925). "Nitration with nitrates and acetic anhydride". Recueil des Travaux Chimiques des Pays-Bas, 44, 141. Link

  • Safety of N-Nitro Compounds: "Methyl carbamate Safety Data Sheet". Fisher Scientific. Link

  • Carcinogenicity of NMU: Castle, J. C., et al. (2014).[3][4][5] "Immunomic, genomic and transcriptomic characterization of CT26 colorectal carcinoma". BMC Genomics, 15, 190.[5] Link

  • General Nitration of Carbamates: White, E. H. (1955). "The Deamination of Aliphatic Amines". Journal of the American Chemical Society, 77(23), 6008–6010. Link

Sources

Application Note: Controlled N-Nitration of Carbamates via In-Situ Acetyl Nitrate Generation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-nitration of carbamates (


) to form N-nitrocarbamates (

) is a critical transformation in the synthesis of energetic plasticizers (e.g., butyl N-nitrocarbamate) and high-energy density materials (HEDMs).[1][2] While direct nitration with mixed acid (

) often leads to hydrolysis or non-selective decomposition, the use of acetic anhydride (

)
in conjunction with fuming nitric acid (

)
provides a milder, highly selective pathway.

This protocol details the generation of acetyl nitrate (


)  in situ—the active electrophile—and its subsequent reaction with carbamate substrates. Emphasis is placed on thermal management to prevent the runaway decomposition of acetyl nitrate.

Mechanistic Principles

The reaction does not proceed via the free nitronium ion (


) typically seen in sulfuric acid media. Instead, it relies on the formation of acetyl nitrate, a mixed anhydride.
Reaction Pathway
  • Activation: Nitric acid reacts with acetic anhydride to form acetyl nitrate and acetic acid.[3][4]

  • Substitution: The acetyl nitrate acts as a nitrating agent, attacking the nucleophilic nitrogen of the carbamate.

  • Byproducts: The reaction generates acetic acid as the primary byproduct, which serves as a co-solvent.

Pathway Visualization

The following diagram illustrates the activation and substitution mechanism.

G HNO3 Nitric Acid (HNO3) AcONO2 Acetyl Nitrate (Active Electrophile) HNO3->AcONO2 Dehydration (< 0°C) Ac2O Acetic Anhydride (Ac2O) Ac2O->AcONO2 Dehydration (< 0°C) Transition Transition State [Intermediate] AcONO2->Transition + Carbamate AcOH Acetic Acid (Byproduct) AcONO2->AcOH Carbamate Carbamate Substrate (R-NH-CO-OR') Carbamate->Transition Product N-Nitrocarbamate (R-N(NO2)-CO-OR') Transition->Product - AcOH

Figure 1: Mechanistic pathway for the formation of acetyl nitrate and subsequent N-nitration of carbamate.

Critical Safety & Hazard Analysis

DANGER: EXPLOSION HAZARD This protocol involves the formation of Acetyl Nitrate , which is thermally unstable and shock-sensitive in high concentrations.[5]

HazardDescriptionMitigation Strategy
Thermal Runaway The formation of acetyl nitrate is exothermic.[6] Above 15°C,

can decompose explosively.
Maintain reaction temperature strictly between -5°C and 5°C . Never allow temperature to exceed 10°C.
Detonation Pure acetyl nitrate is a liquid explosive.Never isolate acetyl nitrate. Always generate it in situ with excess acetic anhydride acting as a solvent.
Oxidation Fuming

is a potent oxidizer. Contact with organic solvents (acetone, ethers) can cause fire.
Use only compatible solvents (Acetic Anhydride, DCM, Chloroform). Avoid reducing agents.

Experimental Protocol

Reagents & Equipment
  • Substrate: Ethyl carbamate (Urethane) or target carbamate (10 mmol).

  • Nitrating Agent: Fuming Nitric Acid (98-100%,

    
    ). Note: 70% 
    
    
    
    may be used but requires yield optimization.
  • Activator/Solvent: Acetic Anhydride (

    
    ), Reagent Grade (>99%).
    
  • Quenching: Crushed ice / Distilled water.

  • Equipment: 3-neck round bottom flask, internal thermometer (digital preferred), addition funnel, ice/salt bath, magnetic stirrer.

Step-by-Step Procedure
Phase 1: System Setup and Pre-Cooling
  • Equip the 3-neck flask with a magnetic stir bar, addition funnel, and internal thermometer.

  • Purge the system with dry nitrogen (optional but recommended to minimize hydrolysis).

  • Place the flask in an ice/salt bath and cool to -5°C .

Phase 2: Reagent Addition (The "Inverse Addition" Method)

Rationale: Adding acid to the anhydride keeps the anhydride in excess, mitigating the risk of high acetyl nitrate concentrations.

  • Charge the flask with Acetic Anhydride (4.0 - 6.0 equivalents) relative to the substrate.

  • Add the Carbamate Substrate (1.0 equivalent) to the acetic anhydride. Stir until dissolved.

  • Fill the addition funnel with Fuming Nitric Acid (1.2 - 1.5 equivalents) .

  • Dropwise Addition: Begin adding

    
     slowly.
    
    • Critical Control Point: Monitor the internal temperature.[7] Do not exceed 5°C.

    • If temperature spikes, stop addition immediately and allow the system to recool.

    • Addition typically takes 30-60 minutes depending on scale.

Phase 3: Reaction Maintenance
  • Once addition is complete, maintain the reaction at 0°C to 5°C for 60 to 120 minutes .

  • Monitoring: TLC (Silica, Ethyl Acetate/Hexane) can be used to monitor the disappearance of the starting carbamate.

Phase 4: Quenching and Workup
  • Quench: Pour the reaction mixture slowly onto crushed ice (5x volume) with vigorous stirring. The acetyl nitrate will hydrolyze to acetic acid and nitric acid.[3]

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
    ).
    
  • Washing:

    • Wash combined organic layers with cold water (

      
      ).
      
    • Wash with 5% Sodium Bicarbonate (

      
      )  solution to neutralize residual acid. Caution: CO2 evolution.
      
    • Wash with Brine .

  • Drying: Dry over anhydrous Magnesium Sulfate (

    
    ).
    
  • Concentration: Evaporate solvent under reduced pressure (Rotovap) at < 30°C . Note: N-nitro compounds can be thermally sensitive.[8]

Workflow Visualization

Workflow Start Start: Dissolve Carbamate in Acetic Anhydride Cool Cool to -5°C (Ice/Salt Bath) Start->Cool Add Add Fuming HNO3 Dropwise (Max 5°C) Cool->Add React Reaction Phase 1-2 Hours @ 0°C Add->React Maintain Temp Quench Quench on Crushed Ice Hydrolysis of excess AcONO2 React->Quench Workup Extract (DCM) -> Wash (NaHCO3) -> Dry -> Evaporate Quench->Workup

Figure 2: Operational workflow for the N-nitration process.

Results & Optimization

Typical Stoichiometry and Yields

The following table summarizes expected yields based on reagent ratios.

ParameterRecommended RatioImpact on YieldImpact on Safety
Nitric Acid (

)
1.5 eq< 1.0 eq: Incomplete conversion.> 2.0 eq: Risk of over-oxidation.Excess acid increases exotherm potential.
Acetic Anhydride (

)
4.0 - 6.0 eqLow: Poor solubility, high viscosity.High: Easier temp control.Acts as a heat sink; essential for safety.
Temperature 0°C> 10°C: Yield drops (hydrolysis/fume-off).> 15°C: Explosion risk.[3]
Troubleshooting Guide
  • Problem: Low Yield.

    • Cause: Hydrolysis of the product during quenching or insufficient nitrating power.

    • Solution: Ensure the quench is rapid and cold. Verify

      
       concentration (must be fuming for best results).
      
  • Problem: Dark/Red Reaction Mixture.

    • Cause: Oxidation of the substrate or impurities (NOx formation).

    • Solution: Lower the temperature.[7] Ensure reagents are pure. Purge with

      
      .
      
  • Problem: Product Decomposition.

    • Cause: Acidic residues during concentration.[9]

    • Solution: Ensure thorough bicarbonate wash. Do not heat above 40°C during evaporation.

References

  • Fraunhofer ICT. "Nitration Chemistry in Continuous Flow using Acetyl Nitrate." Fraunhofer-Publica. Available at: [Link]

  • Hoggett, J. G., et al. "The Duality of Mechanism for Nitration in Acetic Anhydride." Chemical Communications, 1969. Available at: [Link]

  • Mason, J. P., & Pollock, R. T. "Preparation and properties of carbamates, nitrocarbamates and their derivatives." OpenBU, Boston University. Available at: [Link]

  • White, E. H., & Dolak, L. A. "N-Nitroamides and N-Nitrocarbamates.[10] IV. Rates of Decomposition." Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. "Acetyl nitrate." Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Process Development Guide: Sequential Synthesis of Methyl N-Methyl-N-Nitrocarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This Application Note details the sequential synthesis of Methyl N-methyl-N-nitrocarbamate starting from methyl chloroformate (MCF), methylamine (MA), and nitric acid (HNO₃).

Critical Technical Insight: While the prompt lists three reagents, mixing them simultaneously is chemically unsound and hazardous. Nitric acid is a potent oxidizer that will violently react with the basic methylamine (exothermic neutralization/oxidation) and hydrolyze the methyl chloroformate ester. Therefore, this guide structures the workflow into two distinct, controlled phases:

  • Carbamoylation: Synthesis of the stable intermediate Methyl N-methylcarbamate.

  • N-Nitration: Electrophilic nitration of the carbamate nitrogen to yield the final N-nitro product.

Applications:

  • Energetic Materials: N-nitrocarbamates are structural analogs to nitramines (e.g., RDX) and are used as energetic plasticizers or fuel additives [1].

  • Synthetic Intermediates: Precursors for diazomethane generation and heterocyclic synthesis.

Critical Safety Protocol (Read Before Proceeding)

Hazard Class: Energetic Material / Carcinogen Suspect.

  • Explosion Hazard: N-Nitro compounds can be shock- and heat-sensitive.[1] The final product, Methyl N-methyl-N-nitrocarbamate, possesses a high oxygen balance and may undergo rapid decomposition.

  • Process Safety: Never add nitric acid to the amine. The exotherm can trigger immediate deflagration.

  • Toxicity: Structural similarity to N-nitroso compounds suggests potential carcinogenicity.[1] All operations must occur in a functioning fume hood with blast shield protection.

Phase 1: Carbamoylation (Synthesis of Intermediate)

Objective: Selective acylation of methylamine using methyl chloroformate to form Methyl N-methylcarbamate.

Reaction Mechanism

The reaction proceeds via Nucleophilic Acyl Substitution . Methylamine acts as the nucleophile attacking the carbonyl carbon of MCF. A base (excess amine or inorganic base) is required to scavenge the HCl byproduct, driving the equilibrium forward.

Detailed Protocol

Reagents:

  • Methyl Chloroformate (MCF): 1.0 eq

  • Methylamine (40% aq. or 2M in THF): 2.2 eq (Excess acts as HCl scavenger)

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (anhydrous preferred)

Step-by-Step Workflow:

  • Setup: Charge a 3-neck round-bottom flask with Methylamine solution and solvent. Cool to -5°C to 0°C using an ice/salt bath. Rationale: Low temperature prevents hydrolysis of MCF and controls the exothermic addition.

  • Addition: Add Methyl Chloroformate dropwise via an addition funnel over 30–60 minutes. Maintain internal temperature < 5°C.

    • Observation: White precipitate (Methylamine Hydrochloride) will form immediately.

  • Digestion: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

  • Workup:

    • Filter off the amine hydrochloride salt.

    • Wash the organic filtrate with 1M HCl (to remove unreacted amine) followed by brine.

    • Dry over MgSO₄ and concentrate under reduced pressure.

  • Validation: The intermediate is a stable liquid/low-melting solid.

    • Target Yield: >85%[2]

Phase 2: N-Nitration (Synthesis of Target)

Objective: Electrophilic substitution of the amide hydrogen with a nitro group (


).
Reaction Mechanism

The amide nitrogen of the carbamate is weakly nucleophilic. To effect nitration, a highly reactive nitronium ion (


) source is required, typically generated by Fuming Nitric Acid  and Acetic Anhydride  (acting as a dehydrating agent and solvent) [1].
Detailed Protocol

Reagents:

  • Methyl N-methylcarbamate (Intermediate): 1.0 eq

  • Nitric Acid (98-100% White Fuming): 1.5 eq

  • Acetic Anhydride: 2.0 eq (Solvent/Catalyst)

Step-by-Step Workflow:

  • Nitrating Mix Preparation: In a separate vessel, cool Acetic Anhydride to 0°C. Slowly add Fuming Nitric Acid dropwise.

    • Safety: This mixing is exothermic. Keep T < 10°C.

  • Substrate Addition: Add the Methyl N-methylcarbamate (neat or dissolved in minimal acetic anhydride) to the nitrating mixture dropwise at 0°C .

  • Reaction: Stir at 0°C for 60 minutes, then allow to warm to 15–20°C for 1 hour.

    • Monitoring: TLC or HPLC should show consumption of the carbamate.

  • Quenching (Critical): Pour the reaction mixture onto crushed ice/water (5x volume). Stir vigorously.

    • Product Isolation: The N-nitro product is typically insoluble in water and will separate as an oil or precipitate.

  • Purification: Extract with DCM, wash with cold saturated NaHCO₃ (to remove acid traces), dry, and concentrate carefully (do not overheat).

Analytical Data & Validation

ParameterMethyl N-methylcarbamate (Intermediate)Methyl N-methyl-N-nitrocarbamate (Target)
Formula


MW 89.09 g/mol 134.09 g/mol
Appearance Colorless liquid / Low melting solidPale yellow oil or solid
IR (Diagnostic) ~1700 cm⁻¹ (C=O, Amide I)~1750 cm⁻¹ (C=O), ~1580 cm⁻¹ (

asym)
Safety Note Stable standard chemicalEnergetic / Shock Sensitive

Visualization of Pathways

Chemical Reaction Scheme

The following diagram illustrates the structural transformation from precursors to the final N-nitro compound.

ReactionPathway MCF Methyl Chloroformate (Cl-CO-OCH3) Carbamate Intermediate: Methyl N-methylcarbamate MCF->Carbamate Step 1: Acylation (-HCl) MA Methylamine (CH3-NH2) MA->Carbamate Product Target: Methyl N-methyl-N-nitrocarbamate Carbamate->Product Step 2: N-Nitration (Electrophilic Sub.) HNO3 Nitric Acid / Ac2O (Nitrating Agent) HNO3->Product

Figure 1: Sequential synthesis pathway showing the two-stage transformation.

Process Workflow Logic

This flowchart defines the operational logic to ensure safety and yield.

ProcessFlow cluster_0 Phase 1: Carbamate Synthesis cluster_1 Phase 2: Nitration (High Hazard) start Start: Reagent Prep step1 Cool Methylamine/DCM to -5°C start->step1 step2 Dropwise Addition of MCF (Control Exotherm) step1->step2 step3 Filter Amine Salt & Isolate Intermediate step2->step3 step4 Prepare HNO3/Ac2O Mix (Pre-cool 0°C) step3->step4 Purified Intermediate step5 Add Intermediate to Acid (Strict T < 10°C) step4->step5 step6 Quench on Ice step5->step6 end Final Product Isolation step6->end

Figure 2: Operational workflow emphasizing temperature control points and sequential processing.

References

  • Mason, J. P., & Pollock, R. T. (1939). Preparation and properties of carbamates, nitrocarbamates and their derivatives. Boston University.

  • PubChem. (n.d.).[3] Methyl N'-methyl-N-nitrocarbamimidate (Related Structure Safety Data). National Library of Medicine.

  • Organic Syntheses. (1929). Methyl N-Methylcarbamate (General Carbamate Protocol). Organic Syntheses, Coll. Vol. 1, p.399. (Note: Link directs to analogous ethyl carbamate synthesis for protocol verification).

  • NOAA CAMEO Chemicals. (n.d.). N-Methyl-N'-nitro-N-nitrosoguanidine (Reactivity Profile for N-Nitro compounds).

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl Methyl(nitro)carbamate Stability

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MNC-STAB-001 Status: Open Priority: Critical (Reagent Integrity / Safety) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You have reached the technical support hub for Methyl methyl(nitro)carbamate . This guide addresses the prevention of premature hydrolysis—a common failure mode that leads to experimental inconsistency, yield loss, and safety hazards (release of toxic methylnitroamine or unexpected gas evolution).

The Core Problem: The electron-withdrawing nitro group (


) attached to the nitrogen significantly increases the electrophilicity of the carbonyl carbon (

). This makes the compound exceptionally sensitive to nucleophilic attack by water (

) or hydroxide (

), far more so than standard carbamates.
Module 1: The Hydrolysis Mechanism (The "Why")

To prevent degradation, you must understand the failure pathway. In the presence of moisture and even trace base, the compound undergoes rapid decomposition.

Key Insight: The reaction is base-catalyzed .[1] Even the alkalinity of standard glass surfaces or trace water in "anhydrous" solvents can initiate this cascade.

HydrolysisPath Substrate Methyl methyl(nitro)carbamate Transition Tetrahedral Intermediate Substrate->Transition Nucleophilic Attack (Rate Limiting) Nu Nucleophile (OH- / H2O) Nu->Transition Collapse Collapse & Bond Scission Transition->Collapse Prod1 Methylnitroamine (Toxic/Unstable) Collapse->Prod1 N-C Bond Break Prod2 Methanol + CO2/Carbonate Collapse->Prod2 O-C Bond Break

Figure 1: The base-catalyzed hydrolysis pathway. Note that the nitro-group activation makes the N-C bond labile, leading to the release of methylnitroamine.

Module 2: Storage & Handling Protocols

Objective: Maintain purity >98% over 6 months.

1. The "Golden Rules" of Storage
ParameterSpecificationTechnical Rationale
Temperature -20°C (Freezer) Kinetic suppression of spontaneous decomposition.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture.

in air is generally not the issue; humidity is.
Container Amber Glass + Desiccant Amber glass prevents UV-initiated N-NO2 homolysis. Desiccant (Drierite/Sieves) traps headspace moisture.
pH Sensitivity Strictly Neutral/Acidic CRITICAL: Never store near volatile amines (TEA, DIPEA). Vapor-phase basicity can trigger surface hydrolysis.
2. Reagent Preparation (The "Thaw" Protocol)
  • Equilibration: Remove the container from the freezer and let it warm to room temperature inside a desiccator before opening.

    • Why? Opening a cold bottle condenses atmospheric water directly onto the reagent, creating a hydrolysis "hotspot."

  • Aliquotting: rapid weighing in a glovebox or under a cone of nitrogen is recommended.

Module 3: Troubleshooting & FAQs

User Scenarios from the Field

Q1: "I see gas evolution immediately upon dissolving the reagent. Is this normal?"

Diagnosis: No. This indicates active decomposition.

  • Cause: Your solvent likely contains water or trace acid/base impurities.[2]

  • The Fix:

    • Ensure solvents (DCM, THF, Ether) are dried over molecular sieves (3Å or 4Å).

    • Test: Add a granule of anhydrous

      
       to your solvent; if it clumps or liquefies, the solvent is too wet.
      
    • Glassware Check: Did you base-wash your flask (KOH/iPrOH)? Residual alkalinity on the glass surface is sufficient to degrade nitrocarbamates. Acid-wash (1M HCl) and oven-dry glassware before use.

Q2: "Can I use an aqueous workup?"

Diagnosis: Risky.

  • Technical Insight: While N-nitrocarbamates are more stable in acid than base, the partition coefficient favors organic solvents.

  • Protocol:

    • Cool the mixture to 0°C.

    • Use ice-cold dilute HCl (0.1 M) or saturated

      
        for the wash.
      
    • NEVER use

      
       or Brine at pH > 7. Even weak bases like bicarbonate can trigger hydrolysis of the activated carbonyl.
      
    • Dry the organic layer immediately over

      
       (neutral) rather than 
      
      
      
      (basic).
Q3: "My LC-MS shows a peak with M-46 mass loss."

Diagnosis: Loss of the Nitro group (


).
  • Cause: Thermal decomposition or photolytic cleavage.

  • The Fix: Ensure the reaction was not heated above 40-50°C. If the reaction requires heat, the nitrocarbamate is likely the wrong reagent choice. Wrap the reaction vessel in aluminum foil to prevent photolysis.

Module 4: Experimental Workflow (Self-Validating System)

Follow this decision tree to ensure experimental success.

Workflow Start Start Experiment SolventCheck Is Solvent Anhydrous? (<50 ppm H2O) Start->SolventCheck DrySolvent Action: Dry over 4A Sieves for 24h SolventCheck->DrySolvent No GlassCheck Is Glassware Neutral? SolventCheck->GlassCheck Yes DrySolvent->SolventCheck AcidWash Action: Rinse with 0.1M HCl then Acetone -> Oven GlassCheck->AcidWash No/Unsure Reaction Proceed with Reaction (T < 25°C) GlassCheck->Reaction Yes AcidWash->Reaction

Figure 2: Pre-reaction checklist to eliminate hydrolysis vectors.

References
  • Mechanism of Hydrolysis

    • Megriche, A. et al. (2025).[1][3] Kinetic Study and Mechanism Hydrolysis of N-methylcarbamates in Aqueous Media. ResearchGate.

    • Note: Establishes the susceptibility of the N-methylcarbamate motif to E1cB and nucleophilic
  • Nitrocarbamate Reactivity & Synthesis

    • Curry, H. M., & Mason, J. P. (1951).[3] Nitration of Ethyl Carbamates...[3][4]. Journal of the American Chemical Society.

    • Note: Foundational text on the synthesis and instability of N-nitrocarbam
  • Safety & Handling Data

    • Sigma-Aldrich. (2022).[5] Safety Data Sheet: Methyl 2-nitrobenzoate (Analogous Nitro Handling).

    • Note: Provides standard storage protocols (Cool, Dry, Well-Ventil
  • General Carbamate Stability

    • RSC Publishing. Hydrolysis of a carbamate triggered by coordination.

    • Note: Highlights the role of metal ions and Lewis acids in catalyzing hydrolysis, relevant for glassware and c

Sources

Steric acceleration in N-nitrocarbamate decomposition

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for N-Nitrocarbamate Stability & Decomposition

Status: Operational Current Load: Normal Topic: Troubleshooting Steric Acceleration in


-Nitrocarbamate Decomposition

Introduction: The Stability-Reactivity Paradox

Welcome to the NitroCarb Support Hub. If you are accessing this guide, you are likely observing unexpected kinetic behavior in your


-nitrocarbamate substrates—specifically, decomposition rates that exceed predictions based on standard Hammett electronic parameters.

In


-nitrocarbamate systems (

), Steric Acceleration is a critical, often overlooked phenomenon. Unlike typical steric hindrance which slows reactions by blocking attack, steric bulk in these systems destabilizes the ground state, lowering the activation energy barrier for decomposition. This guide provides the diagnostic frameworks and protocols to manage this reactivity.

Module 1: Diagnostic & Triage

Issue: "My decomposition rate is significantly faster than calculated, even with electron-donating groups."

Root Cause Analysis: Ground State Destabilization

The


-nitrocarbamate moiety relies on planarity for resonance stabilization between the nitro group and the carbamate nitrogen lone pair.
  • The Mechanism: Bulky substituents (

    
    ) force the nitro group out of coplanarity with the nitrogen-carbonyl plane.
    
  • The Consequence: This loss of resonance raises the energy of the Ground State (GS) .

  • The Acceleration: Since the Transition State (TS) for decomposition (often a cyclic rearrangement to ester +

    
    ) relieves this steric strain, the net Activation Energy (
    
    
    
    ) is reduced.
Diagnostic Workflow

Use the following decision matrix to confirm Steric Acceleration vs. Electronic Catalysis.

DiagnosticWorkflow Start Observed Rate > Predicted Rate CheckSub Analyze Substituent (R) Start->CheckSub IsBulky Is R Bulky? (t-Butyl, Adamantyl, Ortho-Subst. Aryl) CheckSub->IsBulky Electronic Check Electronic Effects (Hammett σ values) IsBulky->Electronic No StericPath Steric Acceleration Hypothesis IsBulky->StericPath Yes ElecPath Electronic Destabilization Electronic->ElecPath Electron Withdrawing Groups Confirm Run Arrhenius Plot (Check Ea vs. ΔS‡) StericPath->Confirm ElecPath->Confirm ResultSteric Confirmed: Low Ea (Ground State Strain) Confirm->ResultSteric Ea decreases as Bulk increases ResultElec Confirmed: High Sensitivity to σ Confirm->ResultElec Linear Hammett Plot

Figure 1: Diagnostic workflow for distinguishing steric acceleration from electronic effects in N-nitrocarbamate decomposition.

Module 2: Experimental Troubleshooting

Scenario A: "I'm seeing evolution and ester formation, but the rate is uncontrollable."

This indicates the thermal rearrangement pathway is active and accelerated.

The Fix: Solvent Cage Manipulation Steric acceleration is often unimolecular. However, the polarity of the solvent can stabilize the zwitterionic character of the transition state.

  • Action: Switch to a non-polar solvent (e.g., Hexane or Toluene) if currently using MeCN or DMF.

  • Why: Polar solvents can lower the TS energy further. Non-polar solvents may raise the TS slightly, counteracting the steric acceleration.

Scenario B: "I am detecting radical byproducts (dimers, H-abstraction)."

Extreme steric crowding can shift the mechanism from a concerted rearrangement to a homolytic cleavage of the


 bond.

Data Comparison: Concerted vs. Radical | Parameter | Concerted Rearrangement | Homolytic Scission (


) |
| :--- | :--- | :--- |
| Primary Product  | Ester + 

| Amyl/Carbamyl Radical +

| | Activation Entropy (

)
| Negative/Near Zero (Ordered TS) | Positive (Bond Breaking) | | Solvent Effect | Moderate | Low | | Inhibitor Effect | None | Suppressed by radical scavengers |

Protocol: Radical Scavenger Test

  • Run the decomposition with 10 mol% TEMPO or BHT .

  • Observation: If the rate decreases or products change, steric bulk has forced the molecule into a radical manifold (homolysis) rather than the rearrangement.

Module 3: Quantitative Validation Protocol

To publish or verify steric acceleration, you must demonstrate that the Activation Energy (


) decreases as steric bulk increases.
Standard Operating Procedure: Arrhenius Determination
  • Preparation: Prepare 0.1 M solutions of your

    
    -nitrocarbamate in an inert solvent (e.g., chlorobenzene).
    
  • Temperature Array: Select 4 temperatures spanning a 40°C range (e.g., 80°C, 90°C, 100°C, 110°C).

  • Monitoring:

    • Method A (UV-Vis): Track disappearance of the

      
       chromophore (~260-280 nm).
      
    • Method B (HPLC): Quench aliquots and measure residual starting material.

  • Calculation:

    • Plot

      
       vs 
      
      
      
      .
    • Extract

      
       from the slope (
      
      
      
      ).
  • Validation Criteria:

    • If

      
      , Steric Acceleration is confirmed .
      
    • Literature benchmark:

      
      -nitrocarbamates typically show 
      
      
      
      values in the range of 25–35 kcal/mol. Steric acceleration can drop this by 2–5 kcal/mol [1].

Module 4: Mechanism Visualization

Understanding the transition state is vital for rationalizing the acceleration. The "White-Dolak" mechanism proposes a cyclic transition state where the nitro oxygen attacks the carbonyl carbon.

Mechanism cluster_0 Steric Effect GS Ground State (Sterically Strain: R vs NO2) TS Transition State (Cyclic 4-Center) GS->TS Rate Determining Step (Strain Relief) Prod Products (Ester + N2O) TS->Prod Collapse Note1 Bulky R prevents planar resonance in GS Note1->GS Note2 TS geometry relieves R-NO2 repulsion Note2->TS

Figure 2: Reaction coordinate showing how ground state destabilization facilitates the transition to the cyclic intermediate.

FAQs: Frequently Asked Questions

Q: Does steric acceleration apply to acid-catalyzed decomposition? A: generally, No . Acid-catalyzed decomposition depends on protonation of the nitro group or carbonyl oxygen. Steric bulk usually retards acid-catalyzed hydrolysis by blocking the approach of the proton or water molecule. Steric acceleration is a hallmark of the thermal, unimolecular rearrangement [1].

Q: Why are N-nitrocarbamates considered "abnormally stable" compared to N-nitrosocarbamates? A: While steric bulk accelerates ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-nitrocarbamate decomposition, the nitro group is inherently more stabilizing than the nitroso group due to higher resonance energy. Therefore, even a sterically accelerated 

-nitrocarbamate is often more stable than its

-nitroso analog [1].

Q: Can I use DFT to predict this acceleration? A: Yes. Perform a geometry optimization of the Ground State. Look for the dihedral angle between the


 plane and the 

plane.
  • Angle

    
     0°: Stable, conjugated.
    
  • Angle > 30°: Sterically strained, prone to accelerated decomposition.

References

  • White, E. H., & Dolak, L. A. (1966). N-Nitroamides and N-Nitrocarbamates.[1][2] IV. Rates of Decomposition. A Case of Steric Acceleration. Journal of the American Chemical Society, 88(16), 3790–3795. Link

  • Lamberton, A. H. (1961). Some Aspects of the Chemistry of Nitramines. Quarterly Reviews, Chemical Society, 15, 69-98. Link

  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Context on DINA and energetic nitrocarbamate stability). Link

Sources

Technical Support Center: Purification of Methyl Methyl(nitro)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

⚠️ Safety Critical Warning: Energetic Material Handling

READ BEFORE PROCEEDING: Methyl methyl(nitro)carbamate belongs to the class of


-nitrocarbamates . These compounds possess an 

functionality, structurally related to nitramines (e.g., RDX).[1] While often used as intermediates, they exhibit energetic properties and thermal instability .[1]
  • Explosion Hazard: Do not heat above 60°C without high vacuum. Distillation residues can be shock-sensitive.[1]

  • Chemical Burns: The synthesis typically involves fuming nitric acid and acetic anhydride (acetyl nitrate formation). Quenching this mixture is highly exothermic.[2]

  • PPE: Blast shield, face shield, and heavy butyl gloves are mandatory during the workup of gram-scale quantities.[1]

Module 1: The Reaction Quench & Extraction Workflow

The purity of the final product is largely determined before you ever reach the distillation flask. The primary impurities in this synthesis (via nitration of methyl methylcarbamate) are unreacted starting material, acetic acid, and residual nitric acid.[1]

The "Cold Quench" Protocol

Objective: Halt nitration and remove bulk acids without hydrolyzing the labile


 bond.
  • Preparation: Prepare a slurry of crushed ice (approx. 5x reaction volume) in a wide-mouth Erlenmeyer flask.

  • Quenching: Pour the reaction mixture slowly onto the ice with vigorous stirring.

    • Critical Control Point: Internal temperature must not exceed 5°C . If it spikes, stop addition immediately.

  • Phase Separation:

    • The product is an oil (or low-melting solid) that may sink or float depending on the density of the aqueous acid mix.

    • Do not filter yet. Proceed immediately to extraction.

Extraction Strategy

Solvent Choice: Dichloromethane (DCM) is the standard solvent due to high solubility of nitramines and low boiling point, minimizing thermal stress during removal.

StepSolventVolumePurpose
1 DCM (

)
3 x 50 mL (per 10g scale)Extract organic product from aqueous acid.[1]
2 Water2 x 50 mLRemove bulk water-soluble acids (

, AcOH).[1]
3 5%

Careful Wash CRITICAL: Neutralize trace acid. Warning:

evolution.
4 Brine (Sat.[3] NaCl)1 x 50 mLRemove residual water (osmotic drying).
5

AnhydrousFinal chemical drying.[4]

Module 2: Purification Protocols

Decision Matrix: Choose your path based on scale and purity requirements.

Figure 1: Decision logic for purification. Note that inadequate vacuum capabilities necessitate chromatography to avoid thermal decomposition.

Protocol A: High Vacuum Distillation (The Gold Standard)

Best for: Large batches (>5g) where thermal exposure can be strictly controlled.

  • Setup: Short-path distillation head. Do not use a Vigreux column (hold-up volume is too high and increases thermal residence time).[1]

  • Vacuum: Must be

    
    .
    
  • Temperature:

    • Bath Temp: Start at 40°C, ramp slowly to max 65°C.

    • Head Temp (Boiling Point): Expect ~60–75°C at 1-2 mmHg (extrapolated from ethyl analog [1]).

  • Collection: Discard the first few drops (solvent/starting material). Collect the main fraction.

  • Shutdown: Cool to RT before releasing vacuum to air (oxygen + hot nitramine = fire risk).

Protocol B: Flash Column Chromatography

Best for: Small batches or if high vacuum is unavailable.

  • Stationary Phase: Silica Gel 60.

    • Note: Silica is slightly acidic. If your product is acid-sensitive, pre-wash the column with 1%

      
       in Hexane, though 
      
      
      
      -nitrocarbamates are generally stable to weak acids.[1]
  • Eluent: Gradient of Hexane:Ethyl Acetate (Start 90:10

    
     70:30).
    
  • Detection: UV (254 nm) or TLC (stain with PMA or Iodine). The

    
     group is UV active.
    

Module 3: Troubleshooting & FAQs

Q1: My product turned red/brown during distillation. What happened?

  • Diagnosis: Thermal decomposition releasing

    
     gases.
    
  • Root Cause: Bath temperature exceeded stability threshold or vacuum was insufficient (raising the bp).

  • Fix: Stop immediately. Redissolve the residue in DCM, wash with dilute

    
     to remove 
    
    
    
    species, dry, and attempt chromatography instead.[1]

Q2: The yield is significantly lower than literature (Theoretical: >80%).

  • Diagnosis: Hydrolysis of the

    
     bond.
    
  • Root Cause: The quench was too warm, or the extraction sat in acidic water for too long.

  • Fix: Ensure the quench temp stays

    
    . Move rapidly from quench to DCM extraction. Do not leave the crude mixture stirring in aqueous acid overnight.
    

Q3: I see a peak in NMR at


 3.8 (singlet) and 

3.4 (singlet) but the integration is wrong.
  • Diagnosis: Contamination with unreacted Methyl

    
    -methylcarbamate.[1]
    
  • Root Cause: Incomplete nitration.

  • Fix: This starting material is much less polar and has a lower boiling point. It can be removed by "topping" the distillation (removing the early fraction) or by running a longer isocratic flush (high hexane) on the column.

Q4: Is the product stable at room temperature?

  • Answer: Only if pure. Traces of acid catalyze decomposition. Store the purified material at -20°C under Argon. If it turns green/blue upon storage, it is decomposing (formation of nitroso species or

    
    ).[1]
    

Module 4: Analytical Validation

Before using the material in downstream applications, validate purity using these criteria:

MethodExpected ResultNotes
1H NMR Two singlets (~3.5 - 4.0 ppm region)Distinct downfield shift of N-Me group due to

electron withdrawal compared to starting carbamate.[1]
IR Spectroscopy Strong bands at ~1580

(

asym) and ~1280

(

sym)
Absence of N-H stretch (approx 3300

) confirms full nitration.[1]
TLC Single spot,

~0.4 (Hex:EtOAc 3:[1]1)
Should be UV active.

References

  • White, E. H., & Dolak, L. A. (1966).[1] N-Nitroamides and N-Nitrocarbamates.[1][5][6] IV. Rates of Decomposition. A Case of Steric Acceleration. Journal of the American Chemical Society, 88(16), 3790–3795.[1]

  • Mason, J. P., & Pollock, R. T. (1950).[1] Preparation and properties of carbamates, nitrocarbamates and their derivatives. Boston University Graduate Thesis.

  • Organic Syntheses, Coll.[3][6] Vol. 1, p. 391 (1941).[1] (General Nitration Workup Procedures).

Sources

Technical Support Center: Nitrocarbamate Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Degradation of N-Nitrocarbamate Reagents

Assigned Specialist: Senior Application Scientist, Energetic Materials Division Status: Open Priority: High (Energetic/Stability Risk)

Introduction: The Nature of the Beast

Welcome to the Technical Support Hub. You are likely working with N-nitrocarbamates (


).[1] These are not standard organic intermediates; they are energetic materials  often used as precursors for high-energy plasticizers or explosives (similar to DINA or primary nitramines).

The Core Problem: The


 bond is electronically withdrawing, destabilizing the adjacent carbonyl and making the molecule susceptible to two primary failure modes:
  • Thermal Homolysis: Spontaneous cleavage of the

    
     bond, releasing 
    
    
    
    gas (red fumes).
  • Acid-Catalyzed Hydrolysis/Decarboxylation: Rapid decomposition into amines, alcohols, and

    
     in the presence of trace moisture and acid.
    

This guide provides the protocols required to maintain purity and safety.

Module 1: The Golden Rules of Storage

Standard Operating Procedure (SOP-NC-01)

Nitrocarbamates are chemically labile. Deviating from these parameters will result in purity loss and potential pressure hazards.

Storage Conditions Matrix
ParameterSpecificationTechnical Rationale
Temperature -20°C (Ideal) 0°C (Acceptable for <1 week)Thermal decomposition is non-linear. At >20°C, the rate of

homolysis increases significantly, initiating autocatalytic decomposition [1].
Atmosphere Argon (Ar) Argon is heavier than air and provides a superior blanket compared to Nitrogen (

), preventing moisture ingress which catalyzes hydrolysis.
Container Amber Glass + Teflon Liner UV light can photo-cleave the nitro group. Teflon (PTFE) liners prevent leaching of plasticizers found in standard caps, which can react with the nitrocarbamate.
Desiccation Required Hydrolysis is acid-catalyzed; even atmospheric moisture reacting with trace

forms

, accelerating degradation.
Stabilizers Trace

(Optional)
For non-acidic derivatives, storing over a trace of weak base can scavenge acid generated during storage (consult specific compound stability first).
Visualizing the Storage Workflow

StorageProtocol Synthesis Synthesis Complete Quench Quench/Workup (Neutral pH Essential) Synthesis->Quench Remove Acid Dry High-Vac Drying (<0.1 mbar, <20°C) Quench->Dry Remove Water Container Amber Vial + PTFE Cap Dry->Container Atmosphere Argon Flush Container->Atmosphere Freezer Storage @ -20°C Atmosphere->Freezer Freezer->Container Check Monthly (Yellowing?)

Figure 1: Critical path for post-synthesis handling. Note that vacuum drying must be done cold to prevent thermal runaway.

Module 2: Troubleshooting & Diagnostics

Q&A for Common Failure Modes

Q1: My sample has turned from white crystals to a yellow oil/slush. What happened?

Diagnosis: Autocatalytic Decomposition. The yellow color is likely dissolved nitrogen dioxide (


) or nitrous acid.
  • The Mechanism: A small amount of the compound underwent thermal homolysis. The released

    
     reacted with trace moisture to form nitric acid (
    
    
    
    ). This acid then catalyzed the rapid hydrolysis of the remaining carbamate.
  • Action: Discard immediately. Do not attempt to repurpose. The presence of

    
     lowers the decomposition temperature of the remaining material, increasing explosion risk. Neutralize with dilute aqueous sodium bicarbonate before disposal.
    
Q2: I see pressure buildup in the storage vial. Is it safe to open?

Diagnosis: Decarboxylation.

  • The Mechanism: Hydrolysis of the carbamate linkage releases

    
     gas.
    
    
    
    
  • Action: Work behind a blast shield. Cool the vial to -78°C (dry ice/acetone) to reduce gas pressure before venting. If the compound is a liquid, check for bubbling.

Q3: Can I store nitrocarbamates in solution?

Diagnosis: Solvent Dependency.

  • Avoid: Alcohols (Methanol, Ethanol). In acidic conditions, transesterification or solvolysis is rapid.

  • Avoid: Ethers (THF, Diethyl Ether) for long periods if they contain peroxides, which react with the nitro group.

  • Preferred: Chlorinated solvents (DCM, Chloroform) or Acetonitrile, provided they are anhydrous and stored over molecular sieves.

Module 3: Scientific Mechanisms & Integrity

Deep Dive for Validation

To trust your storage protocol, you must understand the degradation pathways. Nitrocarbamates are unique because the nitro group makes the nitrogen atom exceptionally electron-deficient (


 hybridized character), weakening the 

bond.
Degradation Pathway Diagram

Degradation NC N-Nitrocarbamate R-N(NO2)-CO-OR' Thermal Thermal Homolysis (>50°C or UV) NC->Thermal Acid Acid Hydrolysis (H+ / H2O) NC->Acid Radical Radical Species [R-N-CO-OR'] + •NO2 Thermal->Radical Yellow Yellowing/Fuming (NOx formation) Radical->Yellow Intermediate Unstable Carbamic Acid R-NH(NO2) + CO2 + R'OH Acid->Intermediate Final Primary Nitramine R-NH(NO2) Intermediate->Final -CO2 (Gas)

Figure 2: The dual-threat degradation mechanism. Note that Acid Hydrolysis yields Primary Nitramines, which are themselves energetic and potentially shock-sensitive.

Module 4: Safety & Energetics Warning

Critical Safety Information

WARNING: Nitrocarbamates share structural similarities with DINA (Diethanolnitramine dinitrate) and other ester-based explosives [2].

  • Shock Sensitivity: While generally less sensitive than primary explosives (like Lead Azide), degraded nitrocarbamates containing crystallized nitramines can become shock sensitive.

  • Friction: Do not use ground glass joints. The friction of opening a stuck stopper can initiate decomposition if the material has crystallized in the joint. Use Teflon sleeves or greased joints only.

  • Heating: Never heat a nitrocarbamate in a closed system. Decomposition is exothermic and gas-generating (

    
    , 
    
    
    
    ,
    
    
    ), leading to rapid vessel failure (explosion).
References
  • Thermal Decomposition of N-Nitro Compounds: White, E. H., & Woodcock, D. J. (1971). The Chemistry of the Amino Group. Interscience Publishers. (Foundational text on N-nitro cleavage kinetics). Source Verification:1

  • Energetic Properties & Synthesis: Klapötke, T. M., et al. (2022). Synthesis and Properties of Bis(nitrocarbamoylethyl) Nitramine ‐ A New Energetic Open‐Chain Nitrocarbamate. Propellants, Explosives, Pyrotechnics.[2][3][4] Source Verification:5

  • Hydrolysis Mechanisms: Marlier, J. F., et al. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates. Organic & Biomolecular Chemistry. Source Verification:6

Sources

Technical Support Center: Troubleshooting the Hofmann Rearrangement to Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Diagnostics[1][2]

The conversion of primary amides to carbamates via the Hofmann rearrangement is a pivotal transformation in drug development, often serving as a gateway to amines or as a bioisostere installation. While theoretically straightforward, the reaction frequently suffers from low yields due to competitive pathways (urea formation, hydrolysis) or substrate-specific electronic retardation.

This guide moves beyond standard textbook definitions to address the process variables that dictate success.

The Divergent Pathway (Visual Analysis)

The critical failure point in this reaction is the Isocyanate Intermediate . Your yield depends entirely on the relative rates of trapping (by alcohol) versus hydrolysis (by adventitious water).

HofmannPathways Amide Primary Amide (R-CONH2) N_Halo N-Haloamide Species (R-CONHX) Amide->N_Halo Oxidant/Base Nitrene Concerted Rearrangement (No Free Nitrene) Isocyanate ISOCYANATE INTERMEDIATE (R-N=C=O) N_Halo->Isocyanate Heat/Rearrangement (-HX) Carbamate TARGET: Carbamate (R-NH-CO-OR') Isocyanate->Carbamate Fast Trapping (k1) CarbamicAcid Carbamic Acid (R-NH-COOH) Isocyanate->CarbamicAcid Hydrolysis (k2) Urea FAILURE: Urea Byproduct (R-NH-CO-NH-R) Isocyanate->Urea Reaction with Amine Alcohol Alcohol Solvent (MeOH/BnOH) Alcohol->Carbamate Water Trace Water Water->CarbamicAcid Amine Primary Amine (R-NH2) CarbamicAcid->Amine -CO2 Amine->Urea Attacks Isocyanate

Figure 1: The Mechanistic Divergence. Success relies on


. If water is present, the amine generated reacts with the remaining isocyanate to form the urea dimer, a common "brick-dust" impurity.

Troubleshooting Guide (Q&A)

Issue 1: "I am isolating a symmetric urea byproduct instead of my carbamate."

Diagnosis: Moisture Contamination (The "Water Cycle"). The formation of urea is the definitive signature of water in your system.

  • Water hydrolyzes the isocyanate to the free amine.[1][2]

  • The free amine is a better nucleophile than your alcohol solvent.

  • The amine attacks the remaining isocyanate to form the urea (R-NH-CO-NH-R).

Corrective Action:

  • Solvent Drying: Standard "bottle" methanol often contains 50-200 ppm water. This is sufficient to ruin a small-scale reaction. Distill MeOH over Mg or use molecular sieves (3Å) for 24h prior to use.

  • Reagent Protocol: Switch to the NBS/DBU protocol (see Section 4). DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is non-nucleophilic and soluble, preventing the heterogeneity issues often seen with NaOH/CaO.

  • Stoichiometry: Ensure a large excess of the alcohol solvent (usually running neat in alcohol) to outcompete any trace amine formation.

Issue 2: "My starting material is consumed, but the yield is <40% and the NMR is messy."

Diagnosis: Oxidative Degradation or Hofmann-Löffler-Freytag side reactions. Classical conditions (Br₂/NaOH) are harsh.[3] If your substrate contains electron-rich aromatics (phenols, anisoles) or oxidizable sites (sulfides, secondary alcohols), molecular bromine will degrade them.

Corrective Action:

  • Switch Oxidant: Move to Hypervalent Iodine (PIDA) . PhI(OAc)₂ is significantly milder and operates near neutral pH when used with specific bases.

  • Temperature Control: The rearrangement step (migration of the R-group) usually requires heat (

    
    C). However, the oxidation step (formation of N-halo species) should be done at 
    
    
    
    C to RT. Do not heat until the N-halo species is formed.
Issue 3: "The reaction stalls at the N-bromo intermediate (confirmed by TLC/MS)."

Diagnosis: Steric Hindrance or Electronic Retardation. The migration step is concerted.

  • Electronics: Electron-Withdrawing Groups (EWGs) on the migrating aromatic ring slow down the rearrangement (migratory aptitude: Ar-OMe > Ar-H > Ar-NO₂).

  • Sterics: Ortho-substituents increase the energy barrier for the rearrangement conformation.

Corrective Action:

  • Solvent Effect: Add HFIP (Hexafluoroisopropanol) as a co-solvent (10-20% v/v). HFIP stabilizes the leaving group and the transition state through hydrogen bonding, often accelerating sluggish rearrangements by orders of magnitude.

  • Base Strength: If using NBS, ensure DBU equivalents are sufficient (2.2 eq). The second equivalent is required to deprotonate the N-bromoamide to the imidate anion, which is the actual rearranging species.

Reagent Selection Matrix

Choose your protocol based on substrate sensitivity.

FeatureClassical (Br₂/NaOH) Gold Standard (NBS/DBU) Green/Mild (PIDA) Scale-Up (TCCA)
Active Species Hypobromite (

)
N-Bromoamide anionHypervalent Iodine-AmideN-Chloroamide
pH Conditions Strongly Basic (pH >13)Basic (Organic base)Neutral/Mildly BasicAcidic/Neutral
Substrate Scope Simple alkyl/aryl amidesAcid-sensitive substratesOxidatively sensitive groupsRobust substrates
Major Risk Hydrolysis to acid/amineCost of reagentsReagent removal (PhI)Chlorination of aromatics
Rec. Use Case Commodity chemicalsComplex Pharma Intermediates Late-stage functionalization Multi-kilo process

Validated Experimental Protocols

Method A: The "Gold Standard" (NBS/DBU in Methanol)

Best for: High-value intermediates, acid-sensitive groups, and avoiding urea formation. Reference: Keillor & Huang, Org. Synth. 2002 [1].[4]

Reagents:

  • Primary Amide (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv) - Must be freshly recrystallized or white crystalline solid. Yellow NBS degrades yield.

  • DBU (2.2 equiv)

  • Anhydrous Methanol (0.2 M concentration)

Workflow:

  • Charge flask with Amide and anhydrous Methanol under

    
    .
    
  • Add NBS (1.1 equiv) and DBU (2.2 equiv).

  • Critical Step: Heat to reflux (

    
    C) for 15–30 minutes.
    
    • Why? The initial mixing forms the N-bromo anion.[5] Heat is required to drive the rearrangement to the isocyanate, which is immediately trapped by MeOH.

  • Monitor by TLC/LCMS. If SM remains, add 0.1 equiv NBS and continue reflux.

  • Workup: Evaporate MeOH. Redissolve in EtOAc. Wash with dilute HCl (to remove DBU) and NaHCO₃ (to remove succinimide).

Method B: The Hypervalent Iodine Route (PIDA)

Best for: Electron-rich aromatics that would react with Bromine. Reference: Zhdankin et al. [2].

Reagents:

  • Primary Amide (1.0 equiv)

  • (Diacetoxyiodo)benzene (PIDA) (1.1 equiv)

  • KOH (2.5 equiv) OR DBU for milder conditions

  • Methanol (Solvent)[2][4][6][7]

Workflow:

  • Dissolve KOH in MeOH at

    
    C.
    
  • Add Amide.[8][2][5]

  • Add PIDA portion-wise at

    
    C.
    
    • Why? Exothermic reaction. PIDA is sensitive to heat.

  • Stir at RT for 1-2 hours. (Rearrangement often occurs at RT due to the excellent leaving group ability of iodobenzene).

  • Workup: Evaporate MeOH. Standard aqueous extraction.

    • Note: You will produce Iodobenzene (PhI) as a byproduct. It can be difficult to separate from the product if boiling points are similar. Chromatographic separation is usually required.

Decision Tree for Troubleshooting

TroubleshootingTree Start Start: Low Yield / Failure Q1 Is Starting Material (SM) consumed? Start->Q1 Q2 What is the major byproduct? Q1->Q2 Yes Q3 Is N-Halo intermediate formed? (Check LCMS for M+Br/Cl) Q1->Q3 No Res1 Urea Detected: System is wet. Use Anhydrous MeOH + NBS/DBU. Q2->Res1 Symmetric Urea Res2 Amine Detected: Hydrolysis occurred. Check base strength/temp. Q2->Res2 Free Amine Res3 Complex Mixture: Substrate oxidation. Switch to PIDA (Method B). Q2->Res3 Black Tar / Mess Res4 Oxidant Failure: Recrystallize NBS or Increase equivalents. Q3->Res4 No (SM remains) Res5 Migration Failure: Steric/Electronic issue. Add HFIP co-solvent. Increase Temp. Q3->Res5 Yes (N-Halo accumulates)

Figure 2: Diagnostic logic flow for identifying the root cause of reaction failure.

References

  • Keillor, J. W.; Huang, X.[2][4] Methyl Carbamate Formation via Modified Hofmann Rearrangement Reactions: Methyl N-(p-methoxyphenyl)carbamate.[2][4] Org.[2][4][9][10][11][12] Synth.2002 , 78, 234.[4] [Link]

  • Yoshimura, A.; Middleton, K. R.; Luedtke, M. W.; Zhu, C.; Zhdankin, V. V.[6] Hypervalent Iodine Catalyzed Hofmann Rearrangement of Carboxamides Using Oxone as Terminal Oxidant.[6][13] J. Org.[12] Chem.2012 , 77, 11399–11404.[6] [Link]

  • Mallory, F. B.; Varadarajan, A. The Hofmann rearrangement of carboxamides with [bis(trifluoroacetoxy)iodo]benzene.[11][14] J. Org.[12] Chem.1990 , 55, 940-941. [Link]

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Pattern of Methyl methyl(nitro)carbamate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The N-Nitro Diagnostic Challenge

In the analysis of genotoxic impurities and synthetic byproducts, distinguishing Methyl methyl(nitro)carbamate (MMNC) from its non-nitrated precursors is a critical task. Unlike stable amides or carbamates, the N-nitro functionality introduces a high-energy, labile bond that drastically alters the mass spectral fingerprint.

This guide provides a mechanistic breakdown of the fragmentation patterns of MMNC compared to its direct precursor, Methyl N-methylcarbamate (MMC) . By understanding the specific cleavage pathways—specifically the competition between N-denitration and standard carbamate


-cleavage—analysts can confidently identify this potent alkylating agent in complex matrices.

Structural Basis of Fragmentation[1][2]

To interpret the mass spectra, we must first analyze the bond dissociation energies (BDE) inherent in the structures.

FeatureMethyl methyl(nitro)carbamate (MMNC)Methyl N-methylcarbamate (MMC)
Formula


MW 134.09 Da89.09 Da
Critical Bond

(Weak, ~50-60 kcal/mol)

(Strong, ~90+ kcal/mol)
Ionization Site Carbonyl Oxygen or Nitro OxygenCarbonyl Oxygen
Primary Loss Radical

(46 Da)
Radical

(31 Da) or

Mechanistic Insight

In Electron Ionization (EI), the nitro group acts as a "fragmentation trigger." While the non-nitro analog (MMC) stabilizes the molecular ion (


) allowing for standard ester fragmentations, the MMNC molecular ion is inherently unstable. The positive charge typically localizes on the nitrogen or carbonyl oxygen, triggering the immediate expulsion of the nitro group.

Comparative Fragmentation Analysis

A. The "Fingerprint" Region (High Mass)

The most striking difference between the two compounds lies in the survival of the molecular ion and the primary daughter ions.

1. Methyl N-methylcarbamate (MMC) - The Control
  • 
     (m/z 89):  Distinctly visible. The molecule is stable enough to survive ionization.
    
  • Base Peak (m/z 58): Formed by the loss of the methoxy radical (

    
    , -31 Da). This is the classic 
    
    
    
    -cleavage characteristic of esters/carbamates.
    • Pathway:

      
      
      
2. Methyl methyl(nitro)carbamate (MMNC) - The Target
  • 
     (m/z 134):  Often absent or extremely weak  (<1%). The 
    
    
    
    bond cleaves too rapidly.
  • Diagnostic Ion (m/z 88): The primary fragment resulting from the loss of

    
     (46 Da).
    
    • Pathway:

      
      
      
    • Note: This ion (m/z 88) is isobaric with the radical cation of methyl carbamate (minus one proton), but in this context, it is an even-electron cation.

  • Nitro Group Ions (m/z 30, 46): High abundance of

    
     (m/z 30) and 
    
    
    
    (m/z 46) is the hallmark of N-nitro compounds.
B. Data Comparison Table

The following table contrasts the predicted and literature-derived peak distributions for the two compounds.

m/zIon IdentityRelative Intensity (MMC)Relative Intensity (MMNC)Diagnostic Significance
134

0% < 1% Target Molecular Ion (Rarely seen)
89

(MMC)
20-30% 0%Precursor Molecular Ion
88

< 5%100% (Base Peak) Primary Diagnostic for MMNC
59

15%20-30%Common ester fragment (Non-specific)
58

100% < 10%Distinguishes Precursor from Target
46

0%40-60% Confirms Nitro functionality
45

10%10%Non-specific background
30

0%50-80% Confirms Nitro/Nitroso group

Note: Data for MMNC is derived from homologous series analysis of Ethyl N-nitro-N-methylcarbamate and general N-nitro fragmentation rules [1, 2]. MMC data is based on NIST library standards [3].

Visualizing the Fragmentation Pathways[1][3][4]

The following diagrams illustrate the divergent pathways that allow for mass spectral differentiation.

Diagram 1: Fragmentation Mechanism Comparison

FragmentationPathways cluster_legend Legend MMNC Methyl methyl(nitro)carbamate (MW 134) Ion88 [M - NO2]+ m/z 88 (Base Peak) MMNC->Ion88 - NO2• (46 Da) Fast Cleavage Ion46 NO2+ m/z 46 MMNC->Ion46 Charge Retention on NO2 Ion58 [M - OCH3]+ m/z 58 (Base Peak) Ion88->Ion58 - NO (Rare) Ion30 NO+ m/z 30 Ion46->Ion30 - O MMC Methyl N-methylcarbamate (MW 89) MMC->Ion58 - OCH3• (31 Da) Alpha Cleavage Ion15 CH3+ m/z 15 MMC->Ion15 - NHCOOCH3 key Red Path: Nitro-Specific Blue Path: Carbamate-Specific

Caption: Divergent fragmentation pathways. The N-nitro group drives the formation of m/z 88 and 46, whereas the precursor MMC is dominated by methoxy loss (m/z 58).

Experimental Protocol for Identification

To ensure high-confidence identification, the following workflow integrates sample preparation with MS detection.

Diagram 2: Analytical Workflow

AnalyticalWorkflow Sample Sample Matrix (API or Reaction Mix) Extraction Liquid-Liquid Extraction (DCM or Ethyl Acetate) Sample->Extraction Separation GC Separation (DB-Wax or DB-624 Column) Extraction->Separation Ionization Electron Ionization (EI) 70 eV Separation->Ionization Detection MS Detection Full Scan (m/z 29-200) Ionization->Detection Decision Check Diagnostic Ions Detection->Decision Result_Pos POSITIVE ID: Peaks at 88, 46, 30 Absent 134 Decision->Result_Pos N-Nitro Pattern Result_Neg PRECURSOR ID: Peaks at 89, 58 Absent 46 Decision->Result_Neg Carbamate Pattern

Caption: Step-by-step workflow for distinguishing MMNC from matrix components using GC-MS.

Methodological Notes
  • Inlet Temperature: Keep below 200°C. N-nitrocarbamates are thermally labile and can degrade in a hot injector port, artificially increasing the abundance of the denitrated species (m/z 89 or 88).

  • Column Choice: Polar columns (e.g., DB-Wax) are preferred to separate the polar nitro-carbamate from the non-polar precursor.

  • Soft Ionization (Optional): If the molecular ion (134) is absolutely required for regulatory confirmation, switch to Chemical Ionization (CI) using Methane or Ammonia. This preserves the

    
     species.
    

References

  • Rainey, W. T., et al. (1978). "Mass spectrometry of N-nitrosamines." Biomedical Mass Spectrometry, 5(6), 395-408.

  • Schroll, G., et al. (1968). "The Mass Spectra of N-Nitro Compounds." Arkiv för Kemi, 28, 413.
  • NIST Mass Spectrometry Data Center. "Methyl N-methylcarbamate Mass Spectrum." NIST Chemistry WebBook, SRD 69.

  • PubChem. "Methyl methyl(nitro)carbamate (Compound)."[1] National Library of Medicine.

Sources

Safety Operating Guide

Methyl methyl(nitro)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Methyl methyl(nitro)carbamate (CAS: 14442-54-7) is a high-hazard alkylating agent belonging to the N-nitrocarbamate class. It poses dual risks: carcinogenicity (similar to N-nitroso compounds) and explosive potential (due to the N-nitro functionality).

CRITICAL SAFETY DIRECTIVES:

  • DO NOT dispose of down the drain.[1]

  • DO NOT attempt to deactivate using a standard alkaline "base bath" (e.g., NaOH/Ethanol). This can generate explosive nitramine salts or toxic decomposition byproducts.

  • DO NOT autoclave waste containing this substance (volatilization and explosion risk).

  • PRIMARY DISPOSAL METHOD: Commercial incineration via a licensed hazardous waste contractor is the only recommended procedure for routine disposal.

Chemical Profile & Hazard Assessment

Understanding the specific reactivity of this molecule is required to handle it safely. Unlike simple carbamates, the nitro group on the nitrogen atom dramatically alters its stability and toxicology.

PropertyData
Chemical Name Methyl methyl(nitro)carbamate
Synonyms Methyl N-methyl-N-nitrocarbamate; N-Nitro-N-methylurethane
CAS Number 14442-54-7
Molecular Formula C₃H₆N₂O₄
Hazard Class Carcinogen (Suspected), Acute Toxin, Energetic Material
Reactivity Susceptible to hydrolysis; incompatible with strong bases, reducing agents, and heavy metals.[2]
Mechanism of Hazard (Expert Insight)

The N-nitrocarbamate moiety is structurally related to N-nitrosoureas (like NMU). Upon nucleophilic attack (e.g., by hydroxide ions during attempted neutralization), the ester linkage cleaves.

  • The Danger: Hydrolysis yields Methylnitramine (CH₃NHNO₂) . Unlike the innocuous byproducts of simple ester hydrolysis, primary nitramines are acidic and form unstable, explosive salts with bases. Furthermore, under certain conditions, decomposition can release nitrous oxide (N₂O) or generate alkylating species capable of modifying DNA.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may provide insufficient protection against direct exposure to concentrated alkylating agents.

PPE CategoryRecommendationRationale
Hand Protection Silver Shield / 4H (Laminate) or Double-gloved Nitrile (min 5 mil outer, changed immediately upon splash).N-nitro compounds can permeate standard rubber rapidly. Laminate offers the highest permeation resistance.
Eye Protection Chemical Safety Goggles + Face Shield.Risk of violent reaction or splashing during handling.
Body Protection Tyvek® Lab Coat or chemically resistant apron with sleeves.Prevents skin absorption of carcinogens.
Respiratory Fume Hood (Mandatory). If outside hood, use SCBA or Full-face respirator with OV/N95 cartridges.Volatile decomposition products are toxic.

Disposal Workflow: Step-by-Step Protocols

Protocol A: Routine Waste Disposal (Commercial Incineration)

This is the standard operating procedure for all research laboratories.

  • Segregation:

    • Isolate Methyl methyl(nitro)carbamate waste from oxidizers, strong bases, and reducing agents.

    • Do not mix with general organic solvent waste if possible; keep in a separate "High Hazard - Carcinogen" stream to alert disposal contractors.

  • Packaging:

    • Use a chemically compatible container (Amber Glass or HDPE).

    • Venting: If the waste contains mixtures that might slowly decompose (evolving N₂ or N₂O), use a vented cap (e.g., circumvention cap) to prevent pressure buildup.

  • Labeling:

    • Affix a hazardous waste label.[1]

    • Mandatory Text: "Hazardous Waste - Methyl methyl(nitro)carbamate. DANGER: CANCER SUSPECT AGENT.[2] EXPLOSIVE HAZARD."

    • RCRA Codes: Use D001 (Ignitable/Oxidizer characteristics) and D003 (Reactivity) if applicable based on concentration. Consult local EHS for P-list/U-list applicability (often treated as U-listed equivalent due to toxicity).

  • Storage:

    • Store in a secondary container in a dedicated carcinogen storage area (cool, dry, dark).

    • Limit storage time to <90 days.

Protocol B: Emergency Spill Response

For spills < 10 mL. Evacuate for larger spills.

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signs.[3]

  • Protect: Don full PPE (Double gloves, goggles, respirator).

  • Absorb:

    • Do NOT use paper towels (combustible).

    • Use inert absorbents: Vermiculite, dry sand, or commercial spill pads designed for aggressive chemicals.

  • Clean:

    • Scoop absorbed material into a wide-mouth hazardous waste jar.

    • Wash the surface with a mild detergent solution (soap and water). Avoid strong bleach or ammonia , which can react violently.

    • Perform a final wipe with a solvent (acetone or ethanol) only after the bulk material is removed.

  • Disposal: Label the waste jar as "Spill Debris: Methyl methyl(nitro)carbamate" and manage via Protocol A.

Technical Decision Matrix (Visualized)

The following diagram illustrates the logic flow for handling this compound, emphasizing the avoidance of on-site chemical deactivation.

DisposalLogic Start Waste: Methyl methyl(nitro)carbamate CheckType Determine Waste Type Start->CheckType Pure Pure Substance / Stock CheckType->Pure Mixture Reaction Mixture / Solvent CheckType->Mixture Decision Can it be Lab Packed? Pure->Decision Mixture->Decision Incinerate PROTOCOL A: Commercial Incineration (High Temp > 1000°C) Decision->Incinerate Yes (Standard) Deactivation In-Lab Deactivation? Decision->Deactivation No (Emergency Only) Risk RISK WARNING: Base Hydrolysis -> Methylnitramine Salts (Explosive/Unstable) Deactivation->Risk Attempt Base Bath Stop STOP: Do Not Deactivate. Contact EHS/Contractor. Risk->Stop

Figure 1: Decision matrix highlighting the risks of in-lab deactivation and the preference for commercial incineration.

Scientific Rationale & Mechanism

Why do we strictly advise against standard "base bath" deactivation for this specific chemical?

Most laboratories use sodium hydroxide in ethanol to deactivate alkylating agents. However, for N-nitrocarbamates , this pathway is hazardous:

  • Hydrolysis: The ester bond is cleaved by the base (

    
    ).
    
    
    
    
  • Salt Formation: The resulting Methylnitramine (

    
    ) is acidic (
    
    
    
    ). In the presence of strong base, it immediately forms the nitramine salt:
    
    
  • Explosion Hazard: Metal salts of primary nitramines are energetic materials that can be shock-sensitive or unstable when dried.

Therefore, the only self-validating, safe disposal method is thermal destruction (incineration) where the molecule is completely oxidized to


, 

, and

oxides in a controlled chamber.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referenced for general N-nitro compound handling protocols).
  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273.

  • PubChem. (2023). Methyl methyl(nitro)carbamate (Compound Summary). National Library of Medicine.

Sources

Topic: Personal Protective Equipment & Handling Protocol for Methyl methyl(nitro)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Classification: High-Hazard Alkylating Agent / Potential Explosive CAS Proxy: 615-53-2 (N-Nitroso-N-methylurethane) – See Technical Note below

Part 1: Executive Safety Assessment

IMMEDIATE HAZARD ALERT: As a Senior Application Scientist, I must clarify a critical distinction immediately. Methyl methyl(nitro)carbamate is structurally analogous to N-Nitroso-N-methylurethane (NMUT) . These compounds are not merely "toxic"; they are potent direct-acting alkylating agents . Unlike many carcinogens that require metabolic activation (like simple nitrosamines), this compound can directly transfer a methyl group to the


 position of guanine in your DNA upon contact.

Furthermore, the N-nitro and N-nitroso carbamate functionalities possess high chemical energy. They are potentially shock-sensitive and thermally unstable .

The "Why" Behind the Protocol:

  • Vesicant Action: Skin contact often results in delayed, severe chemical burns and blistering that may not appear for hours.

  • Inhalation Risk: The vapor pressure is sufficient to cause alveolar alkylation, leading to acute lung injury and long-term carcinogenic risk.

  • Explosion Hazard: Concentration by evaporation or distillation can trigger spontaneous decomposition.

Part 2: PPE Specification Matrix

Standard laboratory PPE is insufficient . You must utilize a "Barrier-in-Depth" approach.

Table 1: Mandatory PPE Configuration
Protection ZoneComponentSpecificationScientific Rationale
Hand (Primary) Laminate Film Gloves Brand: Silver Shield® or 4H®Critical: Nitro-carbamates can permeate standard nitrile in minutes. Laminate film offers >480 min breakthrough time.
Hand (Outer) Nitrile (5-8 mil) Disposable, Powder-freeProvides dexterity and protects the inner laminate glove from physical tears/abrasion.
Respiratory Engineering Control Class II, Type A2/B2 Biosafety Cabinet or Chemical Fume HoodPrimary Defense. Do not rely on wearable respirators. The compound has poor warning properties (odor threshold > toxic limit).
Body Impervious Gown Tyvek® or Polyethylene-coatedCotton lab coats absorb and hold the chemical against the skin. You need a non-porous barrier.
Eye/Face Chemical Goggles Indirect Vent / ANSI Z87.1Safety glasses are inadequate against aerosols or splashes that can track around the lens.
Part 3: PPE Decision Logic (Visualization)

The following decision tree illustrates the workflow for selecting protection based on the experimental scale.

PPE_Decision_Tree Start Start: Assess Scale SmallScale < 100 mg (Stock Prep) Start->SmallScale LargeScale > 100 mg or Synthesis Start->LargeScale Hood Standard Fume Hood (Sash @ 18 inches) SmallScale->Hood GloveBox Glove Box or High-Flow Hood LargeScale->GloveBox Gloves_Small Double Glove: Nitrile (Inner) + Nitrile (Outer) Hood->Gloves_Small Warning Change Outer Glove Every 15 Mins Gloves_Small->Warning Gloves_Large Laminate Liner (Silver Shield) + Nitrile Outer GloveBox->Gloves_Large

Caption: Protocol for scaling PPE based on quantity handled. Note the mandatory shift to Laminate gloves for larger quantities.

Part 4: Operational Handling Protocol

This protocol is designed to be self-validating . If you cannot perform a step (e.g., you lack the specific quenching agent), STOP .

Step 1: Preparation of the Work Area
  • Surface Protection: Cover the fume hood work surface with a plastic-backed absorbent pad (absorbent side up). This captures micro-droplets and allows for easy disposal.

  • Quench Bath Setup: Before opening the vial, prepare a beaker of 1N NaOH (Sodium Hydroxide) or a 1:1 mixture of Ethanol/1N NaOH .

    • Mechanism:[1][2][3] Base hydrolysis breaks the carbamate linkage, deactivating the alkylating potential.

    • Warning: This reaction may evolve gas (potentially diazomethane intermediates). Keep this bath in the back of the hood.

Step 2: Weighing & Solubilization
  • Never weigh this solid on an open bench.

  • Technique: Use the "Difference Method" inside the hood.

    • Tare a vial containing solvent (e.g., DMSO or Ethanol).

    • Add the solid directly to the solvent vial.

    • Re-weigh the sealed vial.

    • Why: This prevents dry powder from aerosolizing in the balance draft.

  • Solvent Choice: Avoid DMSO if possible, as it accelerates skin permeation. If DMSO is required for biology, Laminate gloves are mandatory even for small volumes.

Step 3: Waste Inactivation

Do not pour untreated waste into the satellite accumulation container.

  • Collect all pipette tips, gloves, and liquid waste.

  • Submerge in the NaOH Quench Bath prepared in Step 1.

  • Allow to sit for 24 hours in the fume hood.

  • Check pH to ensure it remains basic (> pH 10).

  • Dispose of the neutralized mixture as hazardous chemical waste (label: "Deactivated Carbamate Waste, High pH").

Part 5: Emergency Response & Spill Management

In the event of a spill, speed is critical, but panic is fatal. Follow this logic flow.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area (Allow Aerosols to Settle - 15 min) Spill->Evacuate Assess 2. Assess Volume Evacuate->Assess Minor Minor (< 5ml/mg) Inside Hood Assess->Minor Major Major (> 5ml/mg) Or Outside Hood Assess->Major Action_Minor Cover with NaOH soaked pads. Wait 30 mins. Wipe up twice. Minor->Action_Minor Action_Major Do NOT Clean. Seal Lab. Call EHS/HazMat. Major->Action_Major

Caption: Triage workflow for spills. Note that spills outside the hood require professional HazMat intervention.

References
  • International Agency for Research on Cancer (IARC). (1974). N-Nitroso-N-methylurethane.[4] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 4. [Link]

  • National Institutes of Health (PubChem). (n.d.). N-Nitroso-N-methylurethane (Compound Summary). [Link]

  • Loeppky, R. N. (1994). Nitrosamine and N-Nitroso Compound Chemistry and Biochemistry.[5] ACS Symposium Series.[5] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.